D-Tyrosine methyl ester hydrochloride
Overview
Description
D-Tyrosine methyl ester hydrochloride: is a chemical compound with the molecular formula C10H14ClNO3 This compound . This compound is a derivative of the amino acid tyrosine and is often used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Tyrosine methyl ester hydrochloride can be synthesized through the esterification of D-tyrosine with methanol in the presence of hydrochloric acid. The reaction typically involves heating D-tyrosine with methanol and hydrochloric acid under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: D-Tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: D-Tyrosine methyl ester hydrochloride is used as a building block in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving tyrosine derivatives. It is also used in the synthesis of peptides and proteins .
Medicine: It is used as an intermediate in the synthesis of drugs that target specific enzymes and receptors .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also employed in the development of new catalysts and reaction processes .
Mechanism of Action
D-Tyrosine methyl ester hydrochloride exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
- L-Tyrosine methyl ester hydrochloride
- Methyl L-tyrosinate hydrochloride
- D-Tyrosine ethyl ester hydrochloride
Comparison: D-Tyrosine methyl ester hydrochloride is unique due to its specific stereochemistry (D-configuration) and its methyl ester functional group. This configuration can result in different biological activities and chemical reactivities compared to its L-configuration counterparts. The methyl ester group also influences the compound’s solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFARNRGZWHTJ-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190732 | |
Record name | Methyl D-tyrosinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3728-20-9 | |
Record name | D-Tyrosine, methyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3728-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl D-tyrosinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl D-tyrosinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl D-tyrosinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL D-TYROSINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R5Z5TEQ9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of D-Tyrosine methyl ester hydrochloride in the synthesis of (-)-aphanorphine?
A1: this compound serves as the crucial starting material in the asymmetric synthesis of (-)-aphanorphine []. This compound, readily derived from D-Tyrosine in four steps, provides the chiral backbone upon which the complex structure of (-)-aphanorphine is built. The researchers utilized this compound to ensure the stereoselective formation of the desired enantiomer of (-)-aphanorphine.
Q2: Could you elaborate on the specific steps involved in using this compound for (-)-aphanorphine synthesis?
A2: The synthesis begins with this compound and involves several key steps. First, it undergoes modifications to incorporate the necessary functional groups for the subsequent reactions. A ring-closing metathesis reaction is then employed to construct the bicyclic precursor. Finally, an intramolecular Friedel-Crafts reaction forms the tricyclic framework characteristic of (-)-aphanorphine [].
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